molecular formula C23H19BrN2O2S B11325625 7-bromo-N-[5-(3,4-dimethylbenzyl)-1,3-thiazol-2-yl]-1-benzoxepine-4-carboxamide

7-bromo-N-[5-(3,4-dimethylbenzyl)-1,3-thiazol-2-yl]-1-benzoxepine-4-carboxamide

Cat. No.: B11325625
M. Wt: 467.4 g/mol
InChI Key: ROJRMMJFEMGMOJ-UHFFFAOYSA-N
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Description

7-BROMO-N-{5-[(3,4-DIMETHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-1-BENZOXEPINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-BROMO-N-{5-[(3,4-DIMETHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-1-BENZOXEPINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the core benzoxepine structure, followed by the introduction of the thiazole and bromine substituents. Common synthetic routes include:

    Cyclization Reactions: Formation of the benzoxepine ring through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the bromine atom via electrophilic aromatic substitution.

    Thiazole Formation: Construction of the thiazole ring through condensation reactions involving thioamides and α-haloketones.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

7-BROMO-N-{5-[(3,4-DIMETHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-1-BENZOXEPINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (Br2, Cl2), nucleophiles (amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen substituents.

Scientific Research Applications

7-BROMO-N-{5-[(3,4-DIMETHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-1-BENZOXEPINE-4-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific biological pathways.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and mechanisms.

    Material Science: The unique structure of the compound makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 7-BROMO-N-{5-[(3,4-DIMETHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-1-BENZOXEPINE-4-CARBOXAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to specific biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-BROMO-N-(3,4-DIMETHYLPHENYL)BENZAMIDE: Shares a similar core structure but lacks the thiazole ring.

    4-BROMO-3,5-DIMETHYLPHENYL N-METHYLCARBAMATE: Contains a bromine and dimethylphenyl group but differs in the overall structure.

Uniqueness

The uniqueness of 7-BROMO-N-{5-[(3,4-DIMETHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-1-BENZOXEPINE-4-CARBOXAMIDE lies in its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C23H19BrN2O2S

Molecular Weight

467.4 g/mol

IUPAC Name

7-bromo-N-[5-[(3,4-dimethylphenyl)methyl]-1,3-thiazol-2-yl]-1-benzoxepine-4-carboxamide

InChI

InChI=1S/C23H19BrN2O2S/c1-14-3-4-16(9-15(14)2)10-20-13-25-23(29-20)26-22(27)17-7-8-28-21-6-5-19(24)12-18(21)11-17/h3-9,11-13H,10H2,1-2H3,(H,25,26,27)

InChI Key

ROJRMMJFEMGMOJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)CC2=CN=C(S2)NC(=O)C3=CC4=C(C=CC(=C4)Br)OC=C3)C

Origin of Product

United States

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